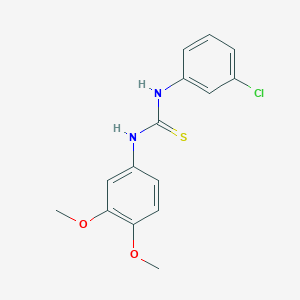![molecular formula C14H10BrNO4 B5878349 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde is a chemical compound that belongs to the family of aldehydes. It is commonly used in scientific research for its unique properties and potential applications in various fields. The purpose of
Mecanismo De Acción
The mechanism of action of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes or the modulation of protein-protein interactions. In one study, it was found to inhibit the activity of an enzyme called Rho kinase, which is involved in cell migration and invasion. In another study, it was found to bind to a protein called Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde are dependent on the specific application and concentration used. In some studies, it has been shown to induce apoptosis in cancer cells, while in others, it has been shown to inhibit cell migration and invasion. It has also been shown to have fluorescent properties, which make it useful for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde in lab experiments include its high yield of synthesis, its potential as a building block for the synthesis of other compounds, and its unique properties, such as its fluorescent properties. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde in scientific research. One direction is the investigation of its potential as an anticancer agent, particularly in combination with other compounds. Another direction is the development of new fluorescent probes for imaging applications. Additionally, the use of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde as a modulator of protein-protein interactions could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde involves the reaction between 3-bromo-4-hydroxybenzaldehyde and 2-nitrobenzyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, and the product is purified using column chromatography. The yield of the synthesis method is typically high, and the purity of the product can be confirmed using techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a modulator of protein-protein interactions. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
3-bromo-4-[(2-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-7-10(8-17)5-6-14(12)20-9-11-3-1-2-4-13(11)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAPVJIRBEZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(2-nitrophenyl)methoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)

![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)